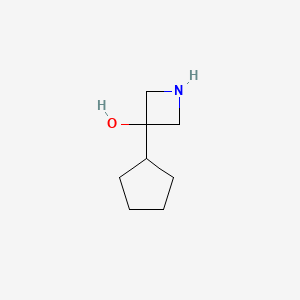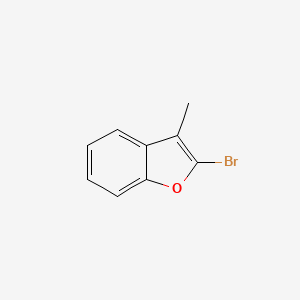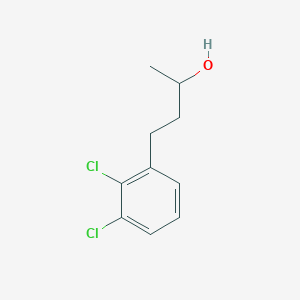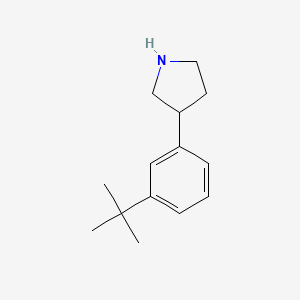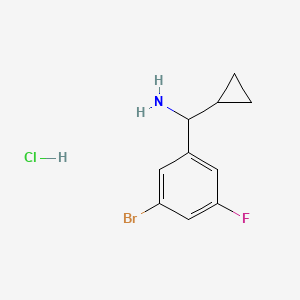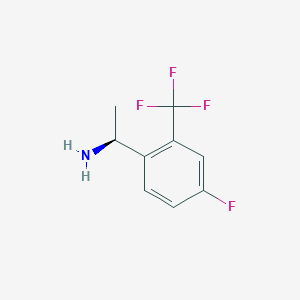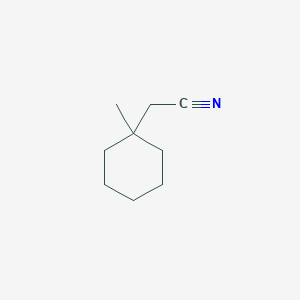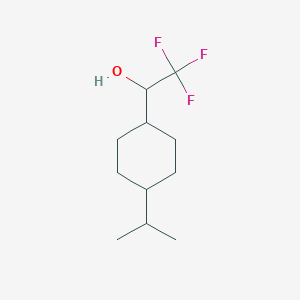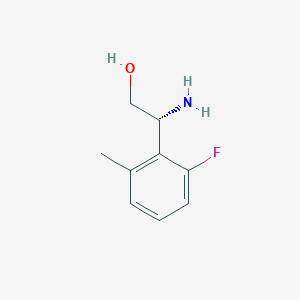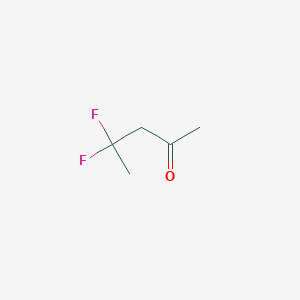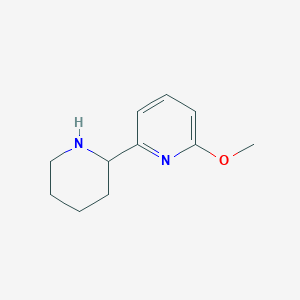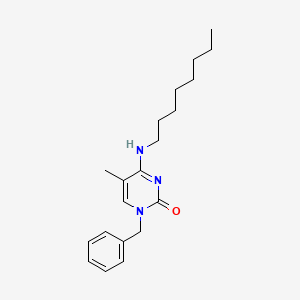
1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one is a peptidomimetic compound that has garnered attention for its potential therapeutic applications, particularly in the field of cardioprotection. This compound has been studied for its ability to modulate immune responses and provide cardioprotective effects in models of myocardial ischemia .
Preparation Methods
The synthesis of 1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one involves several key steps. The synthetic route typically includes the following steps :
Formation of the Pyrimidine Core: The pyrimidine core is synthesized using a base-catalyzed cyclization reaction. This involves the reaction of appropriate precursors in the presence of a base such as sodium ethoxide in ethanol at elevated temperatures.
Introduction of the Octylamino Group: The octylamino group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the pyrimidine intermediate with an octylamine derivative under high-pressure conditions in methanol.
Benzylation: The final step involves the benzylation of the pyrimidine core. This is achieved by reacting the intermediate with benzyl bromide in the presence of a base such as lithium iodide in dry tetrahydrofuran.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one undergoes several types of chemical reactions :
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the pyrimidine core, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the octylamino group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one has been extensively studied for its scientific research applications :
Cardioprotection: The compound has shown significant cardioprotective effects in models of myocardial ischemia. It modulates immune responses by inhibiting Toll-like receptor 4 (TLR4)-mediated inflammation, leading to reduced tissue damage and improved survival rates in animal models.
Immune Modulation: The compound has been investigated for its ability to modulate immune responses, particularly by inhibiting the production of interferon-beta (IFN-β). This makes it a potential candidate for therapeutic applications in conditions involving excessive immune activation, such as septic shock.
Drug Development: Due to its unique structure and biological activity, the compound serves as a valuable scaffold for the development of new peptidomimetic drugs with improved efficacy and potency.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one involves several key molecular targets and pathways :
Toll-like Receptor 4 (TLR4) Inhibition: The compound inhibits TLR4-mediated signaling pathways, which are crucial for the activation of immune responses. By blocking TLR4, the compound reduces the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation and tissue damage.
Interferon-beta (IFN-β) Modulation: The compound selectively inhibits the production of IFN-β, a cytokine involved in immune responses. This inhibition is mediated through the TRAM/TRIF signaling pathway, which is downstream of TLR4 activation.
Comparison with Similar Compounds
1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one can be compared with other similar compounds to highlight its uniqueness :
1-Benzyl-5-methyl-4-(hexylamino)-1,2-dihydropyrimidin-2-one: This compound has a shorter alkyl chain compared to the octylamino derivative, which may affect its biological activity and potency.
1-Benzyl-5-methyl-4-(decylamino)-1,2-dihydropyrimidin-2-one: This compound has a longer alkyl chain, which may influence its solubility and pharmacokinetic properties.
1-Benzyl-5-methyl-4-(phenylamino)-1,2-dihydropyrimidin-2-one: The presence of a phenyl group instead of an alkyl chain can significantly alter the compound’s interaction with molecular targets and its overall biological activity.
Properties
Molecular Formula |
C20H29N3O |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
1-benzyl-5-methyl-4-(octylamino)pyrimidin-2-one |
InChI |
InChI=1S/C20H29N3O/c1-3-4-5-6-7-11-14-21-19-17(2)15-23(20(24)22-19)16-18-12-9-8-10-13-18/h8-10,12-13,15H,3-7,11,14,16H2,1-2H3,(H,21,22,24) |
InChI Key |
GBTPXKVJZOECKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=NC(=O)N(C=C1C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


